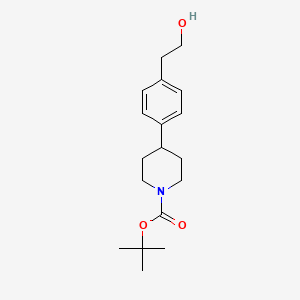

叔丁基4-(4-(2-羟乙基)苯基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse range of biological activities and are often used as intermediates in the synthesis of various therapeutic agents. The compound is not directly mentioned in the provided papers, but similar compounds with tert-butyl piperidine-1-carboxylate structures have been synthesized and characterized, indicating the relevance of this class of compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from piperidin-4-ylmethanol or similar starting materials. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate was achieved through acylation, sulfonation, and substitution reactions with a total yield of 20.2% . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction . These methods demonstrate the versatility and practicality of synthesizing tert-butyl piperidine-1-carboxylate derivatives, which could be applied to the synthesis of tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as NMR, LCMS, and FT-IR, as well as single-crystal X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . These studies provide insights into the molecular conformations, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their functional groups and the reactions they undergo. For example, the presence of ester, ether, and amide functionalities in these compounds suggests that they can participate in various chemical reactions, such as hydrolysis, nucleophilic substitutions, and condensation reactions . The specific reactivity of tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate would depend on its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's application in drug development and synthesis. For example, the solubility can affect the compound's bioavailability, while thermal stability is important for storage and handling . The biological activities, such as antibacterial, antifungal, and anthelmintic activities, have been evaluated for some derivatives, showing moderate activity . These evaluations are crucial for determining the potential therapeutic applications of these compounds.

科学研究应用

有机合成:复杂分子构建模块

有机化学家利用叔丁基4-(4-(2-羟乙基)苯基)哌啶-1-羧酸酯作为复杂分子合成中的构建模块。其哌啶核心可以通过各种反应进行扩展,从而产生不同的化学实体。无论是构建天然产物、药物中间体还是功能材料,这种化合物都为合成工具箱做出了贡献。

总之,叔丁基4-(4-(2-羟乙基)苯基)哌啶-1-羧酸酯在跨学科领域中发挥着多方面作用,从药物开发到材料科学。 它的多功能性和独特结构使其成为持续研究和创新的一个有趣主题 。如果您还有其他问题或需要更多详细信息,请随时提问!

作用机制

Target of Action

Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The affected pathway is the ubiquitin-proteasome system, which is responsible for protein degradation in cells . The downstream effects include the removal of the target protein, which can have various effects depending on the function of the degraded protein .

Result of Action

The result of the action of Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the role of the target protein in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to form a ternary complex with the target protein and E3 ligase . .

属性

IUPAC Name |

tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAMWGIHRRULTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)